molecular formula C10H19N5O2 B1667049 Amicarbazone CAS No. 129909-90-6

Amicarbazone

Cat. No.: B1667049
CAS No.: 129909-90-6
M. Wt: 241.29 g/mol
InChI Key: ORFPWVRKFLOQHK-UHFFFAOYSA-N
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Description

Amicarbazone (C₁₀H₁₉N₅O₂) is a triazolinone-class herbicide developed for broad-spectrum weed control in crops such as sugarcane, corn, and turfgrass . It inhibits photosynthesis by binding to the Qb domain of the photosystem II (PSII) complex, disrupting electron transport and leading to oxidative damage in susceptible plants . Its crystal structure, determined via X-ray diffraction, is triclinic with unit cell parameters a = 11.0298 Å, b = 12.2135 Å, c = 14.8542 Å, and angles α = 92.244°, β = 95.702°, γ = 93.379° . This compound is characterized by high water solubility (3,700 mg L⁻¹ at 20°C) and low soil organic carbon sorption (Koc = 30–90 mL g⁻¹), which influence its environmental mobility and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY314666 involves the formation of a triazolinone ring. The key steps include the reaction of isopropylamine with a suitable precursor to form the triazolinone core.

Industrial Production Methods

Industrial production of BAY314666 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

BAY314666 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BAY314666 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of BAY314666 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

BAY314666 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study photosynthetic electron transport and the inhibition of photosystem II.

    Biology: Employed in research to understand the effects of herbicides on plant physiology and biochemistry.

    Medicine: Investigated for its potential use in developing new therapeutic agents targeting photosynthetic pathways.

    Industry: Utilized as a herbicide for broad-spectrum weed control in agricultural settings

Mechanism of Action

BAY314666 exerts its effects by binding to the Qb domain of photosystem II, thereby inhibiting photosynthetic electron transport. This inhibition disrupts the normal flow of electrons, leading to the accumulation of reactive oxygen species and ultimately causing cell death in sensitive plants. The molecular targets involved in this process include the D1 protein of photosystem II and other associated components .

Comparison with Similar Compounds

Amicarbazone belongs to the Weed Science Society of America (WSSA) Group 5 herbicides, which includes other PSII inhibitors such as Atrazine and Metribuzin. Below is a detailed comparison:

Structural and Functional Properties

Property This compound Atrazine Metribuzin
Chemical Class Triazolinone Triazine Triazinone
Molecular Formula C₁₀H₁₉N₅O₂ C₈H₁₄ClN₅ C₈H₁₄N₄O₃S
Mode of Action PSII inhibitor (Qb) PSII inhibitor (Qb) PSII inhibitor (Qb)
Water Solubility 3,700 mg L⁻¹ 33 mg L⁻¹ 1,050 mg L⁻¹
Soil Half-Life 3–9 days (lab) 3.7–9 days (field) 3–12 days (lab)
Primary Crops Sugarcane, Corn, Turf Corn, Sorghum Soybean, Cereals

Sources :

Efficacy and Target Weeds

  • This compound : Demonstrates superior control of annual bluegrass (Poa annua) in cool-season turfgrass compared to bispyribac-sodium, reducing aboveground biomass by >50% at 49 g ha⁻¹ . Effective against PSII-sensitive weeds but susceptible to target-site mutations (e.g., Ser264Gly in Amaranthus spp.) .
  • Atrazine : Broad-spectrum activity but faces widespread resistance due to prolonged use. Degrades faster in soils with prior exposure due to microbial adaptation .
  • Metribuzin : Effective in pre- and post-emergent applications for soybean weeds but exhibits phytotoxicity risks in certain conditions.

Environmental Behavior

  • Metabolites: this compound degrades to desamino this compound and isopropyl-2-hydroxy-desamino this compound, both monitored in grains/soybeans at limits of 5–10 μg kg⁻¹ . Atrazine forms hydroxyatrazine, a less mobile but persistent metabolite.

Resistance Management

All Group 5 herbicides are prone to resistance via psbA gene mutations. Cross-resistance is common; however, this compound’s newer introduction may delay resistance evolution compared to Atrazine .

Biological Activity

Amicarbazone (AMZ) is a relatively new herbicide classified as a photosystem II (PSII) inhibitor . It is primarily used for controlling various weed species in turfgrass and agricultural settings. This compound has garnered attention due to its efficacy and potential environmental impacts, necessitating a closer examination of its biological activity.

This compound inhibits photosynthesis by disrupting the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species (ROS) and subsequent plant cell death. This mode of action is similar to other PSII inhibitors, such as atrazine and metribuzin, making it effective against a wide range of weed species.

Efficacy Against Weeds

Research indicates that AMZ, when used in combination with other herbicides like mesotrione, can significantly enhance weed control. A study showed that sequential applications of AMZ combined with mesotrione provided over 70% control of annual bluegrass, outperforming either herbicide used alone .

Herbicide Treatment Weed Control (%)
This compound Alone<15
Mesotrione Alone70+
This compound + Mesotrione>70

Neurotoxicity Assessment

A study utilizing larval zebrafish revealed that exposure to AMZ resulted in decreased locomotor activity, indicating potential neurotoxic effects. This aligns with findings from other herbicides, suggesting that AMZ may pose risks not only to target plants but also to non-target aquatic organisms .

Environmental Persistence and Degradation

This compound exhibits moderate environmental persistence. A study evaluated its degradation through advanced oxidation processes (AOPs), finding that while some treatments reduced toxicity, others produced more toxic degradation products. The toxicity was assessed using various microorganisms, including Escherichia coli and Chlorella vulgaris, revealing complex interactions between AMZ and its degradation intermediates .

Case Studies

  • Field Study in Tennessee : The behavior of AMZ was examined in both field and laboratory settings. Results indicated that AMZ's high water solubility and low adsorption potential could lead to significant leaching in certain soil types, raising concerns about groundwater contamination .
  • Comparative Analysis : In a comparative study with atrazine and metribuzin, AMZ demonstrated similar efficacy against specific weed species but differed in its environmental impact profile. This aspect is critical for integrated pest management strategies where both efficacy and environmental safety are paramount .

Q & A

Basic Research Questions

Q. What are the critical experimental design considerations for evaluating amicarbazone efficacy in controlling Poa annua (annual bluegrass) in cool-season turfgrass systems?

  • Methodological Answer : Field experiments should use randomized complete block designs with multiple replications to account for spatial variability. Key variables include application timing (e.g., pre- vs. post-seeding), herbicide rates (e.g., 0.1–0.4 kg/ha), and adjuvant use (e.g., non-ionic surfactants at 0.25% v/v). Data collection should involve grid intersection counts (e.g., 0.8 × 0.8 m grids) to quantify annual bluegrass cover and turf injury assessments (e.g., visual ratings on a 0–100% scale). Statistical analysis via SAS or R should test for treatment differences using ANOVA and Fisher’s LSD post-hoc tests .

Q. How does this compound application timing influence reseeding success for cool-season turfgrasses like tall fescue and perennial ryegrass?

  • Methodological Answer : Immediate reseeding (day of application) is feasible at lower rates (0.1–0.2 kg/ha), with <15% reduction in turf cover. At higher rates (0.4 kg/ha), a 2–6 week interval before reseeding is recommended to avoid >40% cover reduction. Field trials in Georgia and Tennessee demonstrated that delaying reseeding by 2–6 weeks after high-rate applications minimized phytotoxicity. Comparative studies with bispyribac-sodium (a common alternative) showed this compound’s superior safety profile for reseeding .

Q. What are the standardized protocols for assessing this compound-induced phytotoxicity in turfgrass species?

  • Methodological Answer : Phytotoxicity assessments should occur at 4, 6, and 8 weeks after treatment (WAT) using visual injury scales (e.g., 0% = no injury; 100% = complete necrosis). Trials in New Jersey and Iowa found that this compound alone caused <10% injury to Kentucky bluegrass, while tank mixtures with mesotrione increased injury to 20–30%. Data should be stratified by environmental factors (e.g., air temperature, soil type) to contextualize injury thresholds .

Advanced Research Questions

Q. How do data contradictions arise in this compound efficacy studies across geographic regions, and how can they be resolved?

  • Methodological Answer : Variability in efficacy (e.g., 20–90% annual bluegrass control) is linked to environmental factors (e.g., air temperature, precipitation) and weed maturity. For example, in Indiana, mature infestations showed poor control (≤15%) with this compound alone, while younger infestations in Iowa achieved >80% control. Meta-analyses should incorporate covariates like application temperature (e.g., McCullough et al., 2010 reported enhanced efficacy at >25°C) and use mixed-effects models to account for regional heterogeneity .

Q. What synergistic mechanisms explain improved annual bluegrass control when this compound is tank-mixed with mesotrione?

  • Methodological Answer : this compound (PSII inhibitor) and mesotrione (HPPD inhibitor) exhibit complementary modes of action. Sequential applications (e.g., three treatments at 2-week intervals) disrupt photosynthesis and pigment biosynthesis, leading to oxidative stress. Field trials in New Jersey showed that tank mixtures (53 g/ha this compound + 110–175 g/ha mesotrione) achieved >70% control, compared to <15% for this compound alone. Synergy is quantified via Colby’s method or dose-response modeling .

Q. How can researchers optimize this compound application regimes to balance efficacy and turfgrass safety in long-term field studies?

  • Methodological Answer : Multi-year trials with split-plot designs should test sequential vs. single applications. For example, three applications at 53 g/ha every 2 weeks reduced annual bluegrass cover by 73–90% in Kentucky bluegrass, with transient injury (<30%) resolving by 8 WAT. Turf recovery metrics (e.g., regrowth rate, chlorophyll content) should be monitored using spectrophotometry or drone-based NDVI imaging. Dose optimization algorithms (e.g., response surface methodology) can identify thresholds for maximal weed suppression and minimal turf damage .

Q. What methodological gaps exist in current ecotoxicological assessments of this compound in agricultural soils?

  • Methodological Answer : Existing studies lack standardized bioremediation protocols. For example, microbial activity assays (e.g., CO2 evolution) and ecotoxicity tests (e.g., Lactuca sativa germination) revealed persistent herbicide toxicity at ≥200 mg/L, despite biodegradation. Future research should integrate metagenomic sequencing to identify degradative microbial consortia and validate LC-MS/MS for quantifying this compound residues in soil porewater .

Properties

IUPAC Name

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPWVRKFLOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034329
Record name Amicarbazone
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Molecular Weight

241.29 g/mol
Source PubChem
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Solubility

In water, 4,600 mg/L at 20 °C
Record name AMICARBAZONE
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Density

1.12
Record name AMICARBAZONE
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Vapor Pressure

9.8X10-9 mm Hg at 20 °C
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Mechanism of Action

In a ... mechanistic subchronic oral toxicity study ... MKH 3586 (amicarbazone; > or = 98% ai ... ) was admin to 25 Fischer 344 rats/sex/group in the diet at dose levels of 0, 50, 1250, or 2500 ppm (equiv to 0/0, 0.8/0.6, 19.4/13.5, or 40.0/28.8 mg/kg/day in males/females) for 10 wk. Additionally, 5 rats/sex/group were fed test diets containing 0 and 2500 ppm for 10 wk followed by a 4-wk recovery period ... In the 1250 ppm females, TSH, free T3, T3, free T4 and T4 were incr by 27 to 61%. In the 2500 ppm females, levels of these thyroid hormones were incr over controls by 5 to 24% (not significant (NS)) but to a lesser extent than at 1250 ppm. Incr T3 (52%) and free T3 (31%; NS) were observed in males at 2500 ppm. At the end of the recovery period, levels of TSH, T3 and T4 in 2500 ppm males and females were comparable to controls. In the perchlorate assay, thyroid to blood ratio of (125)I in MKH 3586 treated groups were comparable to negative controls in males and females, indicating that the incr in thyroid hormones is not due to incr synthesis ... There were no treatment-related effects on thyroid weight or microscopic changes in the thyroid at any dose. In the liver, UDP-GT activity was incr by 109 to 241% in the > or = 1250 ppm males and females and remained incr by 27% in the 2500 ppm females at the end of recovery. Abs/relative (to body) liver weights were incr in ... 1250 males (9/14%) and females (5/12%) and in the 2500 ppm males (25/32%) and females (18/31%). Relative liver weights remained incr (7%) in the 2500 ppm males at the end of the recovery period. Abs liver weights in males and abs and relative liver weights in females were comparable to controls at the end of the recovery period. Because metabolism of the test substance is primarily via glucuronidation by UDP-GT, it is postulated that MKH 3586 competitively inhibited UDP-GT glucuronidation of T3 and T4 at 1250 ppm, resulting in incr levels of these thyroid hormones in the blood serum. At 2500 ppm, further induction of UDP-GT began to compensate for this competitive inhibition, allowing T3 and T4 levels to decline. In the females, terminal bw were decr by 7 to 10% at > or = 1250 ppm ... and remained decr by 8% at 2500 ppm at the end of recovery. An incr in the number of animals spilling food was noted at 2500 ppm. Food consumption was intermittently decr on a g/animal/day basis by 3 to 16% (p < or = 0.05) in the: (i) ... males at 2500 ppm during treatment; (ii) ... females at > or = 1250 ppm during treatment; and (iii) 2500 ppm females at the end of the recovery period. On a g/kg/day basis, food consumption was similar among groups. Abs/relative uterine weights were decr at 1250 ppm (15/9%) and 2500 ppm (24/15%). Decr in abs (20%) and relative (13%; NS) uterine weight continued in the 2500 ppm recovery group animals. There were no effects of treatment on the number of estrous cycles. However, a minor incr of 4% in the duration of the estrous cycle was observed at 2500 ppm. In conclusion, thyroid hormones were incr in the > or = 1200 ppm females and 2500 ppm males. However, thyroid to blood ratios of (125)I in treated groups were comparable to negative controls, indicated there was no impairment of thyroid hormone synthesis. Thus, the differences in thyroid hormones must be due to metabolism at an extra-thyroidal site. The liver was implicated as this site based on incr liver weights and UDP-glucuronosyltransferase activity., ... Possible interactions of MKH 3586 (amicarbazone; 98.2% ai ... ), MKH 3594 (N-desamino metabolite; 99.4% ai ... ) and KOK 9422 (putative hydrolysis metabolite; 100% ai ... ) with the enzymes involved in the synthesis of thyroid hormones and the regulation of the hypothalmus-pituitary-thyroid axis were investigated using 3 in vitro systems: (i) thyroid peroxidase (TPO), the key enzyme responsible for organification of iodine and the coupling of iodinated tyrosine residues to both T3 and T4; (ii) ioidothyronine deiodinase type I (ID-I), catalyzing the phenolic ring deiodination of T4 to form T3 in peripheral organs like thyroid, liver and kidney; and (iii) iodothyronine deiodinase type II (ID-II), catalyzing the phenolic ring deiodination of T4 to T3 in the hypothalamus and pituitary gland. Positive controls adequately demonstrated the sensitivity of each of these in vitro assays through strong, concn-dependent inhibition of the enzyme of concern ... Neither MKH 3586, MKH 3594, nor KOK 9422 inhibited TPO, ID-I or ID-II at concn up to 1mM, suggesting that MKH 3586 does not affect the iodide organification step of thyroid hormone synthesis (via either inhibition of TPO or trapping of iodine) or the peripheral metabolism of thyroid hormones via Type I or Type II deiodinases in vivo. These findings support the conclusion that MKH 3586 does not affect the major enzymes involved in the synthesis or regulation of thyroid hormones and are consistent with the findings of the ... subchronic mechanistic study in rats ..., Amicarbazone has herbicidal activity against annual broadleaf weeds. It selectively inhibits acetolactase synthase, and enzyme involved in photosystem II of plants.
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Color/Form

Colorless crystals

CAS No.

129909-90-6
Record name Amicarbazone
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Record name Amicarbazone [ISO]
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Record name Amicarbazone
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Record name 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
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Melting Point

137.5 °C
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Retrosynthesis Analysis

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